molecular formula C15H14N2 B2431550 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-61-6

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Cat. No. B2431550
CAS RN: 65964-61-6
M. Wt: 222.291
InChI Key: LYFJFTUNFSUVKC-UHFFFAOYSA-N
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Description

“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C15H14N2 . It belongs to the class of imidazo[1,2-a]pyridines, which have attracted significant interest due to their promising and diverse bioactivity .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Future Directions

Imidazo[1,2-a]pyridines have shown a broad range of useful pharmacological activities such as antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, hypnotic, anxiolytic, and anti-HIV . Therefore, the future directions of “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine” could involve further exploration of these activities.

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJFTUNFSUVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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